molecular formula C12H20O2 B12787565 2,6,6-Trimethylbicyclo(3.1.1)hept-3-yl acetate CAS No. 39166-57-9

2,6,6-Trimethylbicyclo(3.1.1)hept-3-yl acetate

Cat. No.: B12787565
CAS No.: 39166-57-9
M. Wt: 196.29 g/mol
InChI Key: KKZUXVTWZQWUSI-UHFFFAOYSA-N
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Description

2,6,6-Trimethylbicyclo(31{12})H({18})O(_{2}). It is a bicyclic ester derived from verbenol and acetic acid. This compound is notable for its pleasant, pine-like aroma and is commonly used in the fragrance and flavor industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6,6-Trimethylbicyclo(3.1.1)hept-3-yl acetate typically involves the esterification of verbenol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The general reaction scheme is as follows:

[ \text{Verbenol} + \text{Acetic Acid} \xrightarrow{\text{Acid Catalyst}} \text{this compound} + \text{Water} ]

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same esterification reaction but is optimized for large-scale production with precise control over temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

2,6,6-Trimethylbicyclo(3.1.1)hept-3-yl acetate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed back to verbenol and acetic acid in the presence of a strong acid or base.

    Oxidation: The compound can be oxidized to form verbenone, a ketone derivative.

    Reduction: Reduction reactions can convert the ester to its corresponding alcohol.

Common Reagents and Conditions

    Hydrolysis: Typically performed with aqueous sodium hydroxide or hydrochloric acid.

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

    Hydrolysis: Verbenol and acetic acid.

    Oxidation: Verbenone.

    Reduction: Verbenol.

Scientific Research Applications

2,6,6-Trimethylbicyclo(3.1.1)hept-3-yl acetate has several applications in scientific research:

    Chemistry: Used as a starting material or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.

    Industry: Widely used in the fragrance and flavor industries due to its pleasant aroma.

Mechanism of Action

The mechanism by which 2,6,6-Trimethylbicyclo(3.1.1)hept-3-yl acetate exerts its effects depends on its application. In biological systems, it may interact with cellular receptors or enzymes, modulating various biochemical pathways. For instance, its antimicrobial activity could be due to the disruption of microbial cell membranes or inhibition of essential microbial enzymes.

Comparison with Similar Compounds

Similar Compounds

    Verbenol: The alcohol precursor to 2,6,6-Trimethylbicyclo(3.1.1)hept-3-yl acetate.

    Verbenone: The oxidized ketone form of verbenol.

    Camphor: Another bicyclic compound with a similar structure but different functional groups.

Uniqueness

This compound is unique due to its ester functional group, which imparts distinct chemical properties and reactivity compared to its alcohol and ketone counterparts. Its pleasant aroma also makes it particularly valuable in the fragrance and flavor industries.

Properties

IUPAC Name

(2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O2/c1-7-10-5-9(12(10,3)4)6-11(7)14-8(2)13/h7,9-11H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKZUXVTWZQWUSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CC(C2(C)C)CC1OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401005859
Record name 2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl acetate
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Molecular Weight

196.29 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39166-57-9, 39776-82-4, 85391-32-8, 39776-79-9, 39776-80-2
Record name Bicyclo[3.1.1]heptan-3-ol, 2,6,6-trimethyl-, acetate, [1S-(1α,2α,3β,5α)]-
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Record name Bicyclo[3.1.1]heptan-3-ol, 2,6,6-trimethyl-, acetate, [1S-(1α,2α,3α,5α)]-
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Record name Bicyclo[3.1.1]heptan-3-ol, 2,6,6-trimethyl-, 3-acetate
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Record name Bicyclo[3.1.1]heptan-3-ol, 2,6,6-trimethyl-, acetate, [1S-(1α,2β,3β,5α)]-
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Record name Bicyclo[3.1.1]heptan-3-ol, 2,6,6-trimethyl-, acetate, [1S-(1α,2β,3α,5α)]-
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Record name 2,6,6-Trimethylbicyclo(3.1.1)hept-3-yl acetate
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Record name 2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl acetate
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Record name 2,6,6-trimethylbicyclo[3.1.1]hept-3-yl acetate
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